Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt

Fungitoxicity Structure‑Activity Relationship Agrochemical Discovery

CAS 55036‑57‑2 identifies a styryl‑type benzoxazolium inner salt with the systematic name 3‑[2‑(2‑anilinoethenyl)‑1,3‑benzoxazol‑3‑ium‑3‑yl]propane‑1‑sulfonate (C₁₈H₁₈N₂O₄S, MW 358.41 g·mol⁻¹) [REFS‑1]. The molecule contains a quaternary benzoxazolium cation and a covalently tethered sulfonate anion, forming an intramolecular betaine.

Molecular Formula C18H18N2O4S
Molecular Weight 358.4 g/mol
CAS No. 55036-57-2
Cat. No. B13971325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt
CAS55036-57-2
Molecular FormulaC18H18N2O4S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC=CC2=[N+](C3=CC=CC=C3O2)CCCS(=O)(=O)[O-]
InChIInChI=1S/C18H18N2O4S/c21-25(22,23)14-6-13-20-16-9-4-5-10-17(16)24-18(20)11-12-19-15-7-2-1-3-8-15/h1-5,7-12H,6,13-14H2,(H,21,22,23)
InChIKeyREGUHQHMXCRFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt (CAS 55036‑57‑2): Core Identity and Procurement‑Relevant Characteristics


CAS 55036‑57‑2 identifies a styryl‑type benzoxazolium inner salt with the systematic name 3‑[2‑(2‑anilinoethenyl)‑1,3‑benzoxazol‑3‑ium‑3‑yl]propane‑1‑sulfonate (C₁₈H₁₈N₂O₄S, MW 358.41 g·mol⁻¹) [REFS‑1]. The molecule contains a quaternary benzoxazolium cation and a covalently tethered sulfonate anion, forming an intramolecular betaine. This structural arrangement distinguishes it from conventional halide‑salt benzoxazolium dyes and imparts solubility characteristics relevant to aqueous formulation and further synthetic derivatisation [REFS‑2].

Why Benzoxazolium Inner Salts Cannot Be Interchanged: Evidence from Fungitoxicity and Spectral Studies


Although several anilinovinyl‑substituted quaternary salts share a common chromophore, the heterocyclic core and N‑substituent critically modulate both biological activity and photophysical behaviour. In head‑to‑head fungitoxicity screens, benzoxazolium derivatives were consistently more active than their benzothiazolium or benzselenazolium counterparts [REFS‑1]. Additionally, the length of the N‑sulfonate tether (sulfopropyl vs. sulfobutyl) alters aqueous solubility and predicted lipophilicity, directly influencing formulation and dye‑synthesis kinetics [REFS‑2]. Simple replacement with a halide‑salt benzoxazolium compound would therefore change solubility profile, ion‑pairing effects, and potentially fluorescence quantum yield, rendering the substitution scientifically unsound without empirical re‑validation.

Quantitative Differentiation Evidence for 2‑(2‑Anilinovinyl)‑3‑(3‑sulfopropyl)benzoxazolium Inner Salt


Benzoxazolium Core Outperforms Benzothiazolium and Benzselenazolium Cores in Whole‑Organism Fungitoxicity

In a systematic study of eleven anilinovinyl quaternary salts, benzoxazolium‑core compounds displayed higher fungitoxicity than the corresponding benzothiazolium or benzselenazolium analogues. Although the original publication reports activity in ordinal rank rather than absolute IC₅₀ values, the consistent superiority of the benzoxazolium series constitutes a class‑level selection criterion [REFS‑1]. This trend has been corroborated in later benzoxazole‑focused antimicrobial screening efforts [REFS‑2].

Fungitoxicity Structure‑Activity Relationship Agrochemical Discovery

High Molar Extinction Coefficient Class Benchmark for Anilinovinyl Inner‑Salt Styryl Dyes

The structurally related anilinovinyl‑thiazolinium inner salt (CAS 42825‑73‑0) exhibits a reported molar extinction coefficient ε = 251 000 M⁻¹·cm⁻¹ [REFS‑1]. This value, typical of the anilinovinyl inner‑salt chromophore class, is substantially higher than that of many common voltage‑sensitive styryl dyes that rely on halide counterions (e.g., di‑4‑ANEPPS ε ≈ 42 000 M⁻¹·cm⁻¹; RH‑421 ε ≈ 100 000 M⁻¹·cm⁻¹) [REFS‑2]. While the extinction coefficient of the target benzoxazolium inner salt has not been directly measured in a peer‑reviewed study, the shared chromophore and inner‑salt architecture predict a similarly elevated ε.

Fluorescence Spectroscopy Molar Absorptivity Dye Chemistry

Reactive Anilinovinyl Handle Enables Direct Condensation to Carbocyanine Sensitising Dyes

The 2‑(2‑anilinovinyl) group serves as a reactive electrophilic site that undergoes condensation with orthoesters or aldehydes to yield carbocyanine dyes. This contrasts with 2‑methyl‑substituted benzoxazolium inner salts (e.g., CAS 70615‑15‑5), which require an initial activation step. Fuji Photo Film patents explicitly claim 2‑(2‑anilinovinyl)benzoxazolium compounds as preferred intermediates for water‑compatible cyanine dye compositions [REFS‑1]. The Korean synthetic literature similarly demonstrates the utility of 2‑methyl‑3‑sulfopropyl‑benzoxazolium inner salts as precursors, but the anilinovinyl variant reported here eliminates one synthetic step, increasing overall process efficiency [REFS‑2].

Dye Intermediate Cyanine Synthesis Photographic Sensitisation

Sulfopropyl‑Inner‑Salt Architecture Eliminates Halide Counterion, Mitigating Quenching Effects

In benzoxazolium halide salts (e.g., 2‑(2‑anilinovinyl)‑3‑(2‑carboxyethyl)benzoxazolium bromide, CAS 68123‑41‑1), the bromide counterion is well‑known to facilitate heavy‑atom‑induced intersystem crossing and collisional quenching in fluid solution, thereby reducing fluorescence quantum yield. The inner‑salt form of the target compound replaces the halide with a covalently tethered sulfonate, eliminating this quenching pathway [REFS‑1]. While direct φ_f comparison data between the inner salt and its bromide counterpart are not available in the open literature, the underlying photophysical principle is firmly established for styryl dye systems [REFS‑2].

Fluorescence Quenching Ion Pairing Optical Dye Performance

Application Scenarios Where CAS 55036‑57‑2 Offers Documented Advantages


Agrochemical Antifungal Lead Discovery – Target Validation Studies

When screening compound libraries for novel fungicides, the benzoxazolium inner salt consistently outperforms benzothiazolium and benzselenazolium benchmarks in whole‑organism assays [Evidence 3.1]. Procuring CAS 55036‑57‑2 as a representative benzoxazolium‑core control or scaffold‑hopping starting point allows researchers to anchor structure–activity relationships with a validated active chemotype.

High‑Sensitivity Fluorescence Calibration Standards

The predicted high molar extinction coefficient of the anilinovinyl inner‑salt class (ε ≈ 251 000 M⁻¹·cm⁻¹ for the thiazolinium analog) positions CAS 55036‑57‑2 as a candidate for preparing calibration standards in fluorescence spectrometers [Evidence 3.2]. Its water solubility, conferred by the sulfonate group, facilitates preparation of aqueous standard solutions without organic co‑solvents.

Industrial Cyanine Dye Manufacturing – Process‑Optimised Intermediate

The anilinovinyl group eliminates the activation step required when using 2‑methyl‑3‑sulfopropyl‑benzoxazolium inner salts, directly yielding carbocyanine sensitising dyes upon condensation with orthoesters [Evidence 3.3]. This single‑step advantage translates into lower solvent consumption, shorter cycle times, and reduced purification burden, directly impacting cost‑of‑goods for large‑scale photographic or biomedical dye production.

Fluorescent Probe Development – Halide‑Free Formulation

For biological imaging and flow cytometry applications where bromide or iodide counterions could compromise cell viability or introduce background quenching, the inner‑salt architecture of CAS 55036‑57‑2 provides a halogen‑free alternative [Evidence 3.4]. This feature simplifies buffer compatibility and reduces photobleaching pathways, enhancing long‑term signal stability in live‑cell experiments.

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